![molecular formula C9H10IN3 B12826866 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features an iodine atom and an isopropyl group attached to a pyrrolo[2,3-c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes dissolving the precursor in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is isolated by filtration, washed with water, and dried under vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-c]pyridazine ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound’s derivatives may be used in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. The iodine atom and the isopropyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Comparison: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
5-iodo-7-propan-2-ylpyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)13-5-8(10)7-3-4-11-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
MPHAYTVTXFLWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=NC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




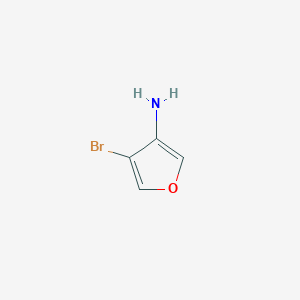
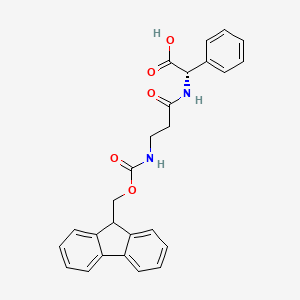
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
![tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12826818.png)
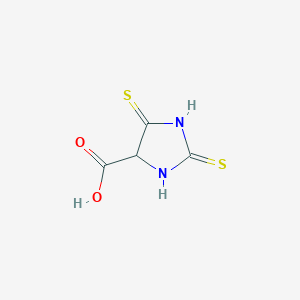
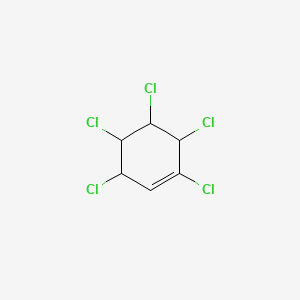
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
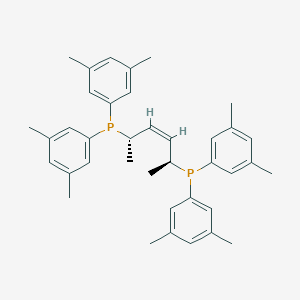

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)


